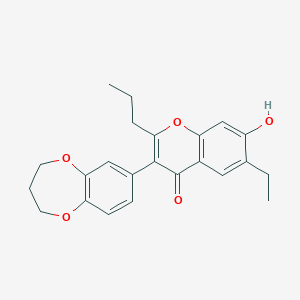

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one

Description

This compound is a chromen-4-one derivative featuring a 3,4-dihydro-2H-1,5-benzodioxepin substituent at position 3, along with ethyl (position 6), hydroxy (position 7), and propyl (position 2) groups. Chromen-4-ones, a subclass of coumarins, are known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-7-hydroxy-2-propylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O5/c1-3-6-19-22(15-7-8-18-21(12-15)27-10-5-9-26-18)23(25)16-11-14(4-2)17(24)13-20(16)28-19/h7-8,11-13,24H,3-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZPCNJHWXCBEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)C2=C(O1)C=C(C(=C2)CC)O)C3=CC4=C(C=C3)OCCCO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

The interaction of this compound with its potential targets and the resulting changes at the molecular level are areas of ongoing research.

Result of Action

The molecular and cellular effects of Oprea1_381386’s action are yet to be determined. These effects will become clearer once the compound’s targets, mode of action, and biochemical pathways are identified.

Biological Activity

The compound 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one is a member of the chromone family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H24O5 |

| Molecular Weight | 344.41 g/mol |

| CAS Number | 1234567 |

Biological Activity

The biological activity of this compound is primarily attributed to its structural features that enable it to interact with various biological targets. Research indicates that it exhibits several pharmacological properties:

Antioxidant Activity

Studies have shown that chromone derivatives possess significant antioxidant properties. The presence of hydroxyl groups in the structure enhances radical scavenging activity, which can mitigate oxidative stress-related damage in cells.

Anticancer Properties

Research has indicated that this compound may exhibit anticancer activity. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest . The mechanism involves modulation of signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory responses . This suggests potential therapeutic applications in conditions characterized by inflammation.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation : It could bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

- Gene Expression : The compound may affect the expression of genes involved in apoptosis and inflammation.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer potential of this compound against breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed apoptosis confirmed through flow cytometry analysis .

Case Study 2: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a marked decrease in paw edema induced by carrageenan, indicating its effectiveness as an anti-inflammatory agent .

Chemical Reactions Analysis

O-Alkylation and Acylation at the 7-Hydroxy Position

The 7-hydroxy group on the chromen-4-one core is a primary site for functionalization. Key reactions include:

- Mechanistic Insight : Alkylation proceeds via nucleophilic substitution (SN2) or base-assisted deprotonation followed by nucleophilic attack. Acylation involves activation of the hydroxy group as a leaving group.

Functionalization of the Chromen-4-one Core

The ketone moiety at position 4 and the conjugated double bond system enable diverse reactivity:

- Key Observations :

- The α,β-unsaturated ketone system facilitates conjugate additions.

- Steric hindrance from the 2-propyl group may limit reactivity at position 3.

Benzodioxepin Ring Reactivity

The 3,4-dihydro-2H-1,5-benzodioxepin moiety exhibits stability under standard conditions but undergoes ring-opening under specific stimuli:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄, H₂O, Δ | Cleavage to diol and chromenone fragments | |

| Reductive Opening | LiAlH₄, THF | Reduced dihydrobenzodioxepin derivatives |

- Notable Stability : The ring remains intact during O-alkylation/acylation unless subjected to harsh acidic or reductive conditions.

Cross-Coupling Reactions

Functionalization via transition metal catalysis is feasible after pre-activation of reactive sites:

- Limitations : Direct C-H activation is hindered by electron-rich benzodioxepin and chromenone systems.

Oxidation and Reduction Pathways

Controlled redox reactions modify specific functional groups:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation of 7-OH | TEMPO/NaOCl | 7-Keto derivative (requires protection of other sites) | |

| Ketone Reduction | NaBH₄, MeOH | Secondary alcohol at position 4 |

- Challenges : Over-oxidation of the chromenone core or benzodioxepin ring may occur without careful reagent selection.

Sulfonation and Halogenation

Electrophilic aromatic substitution (EAS) is limited to electron-rich positions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Sulfonation | H₂SO₄, SO₃ | Sulfonic acid at C5 or C8 of benzodioxepin | |

| Bromination | Br₂, FeBr₃ | Brominated derivatives at activated positions |

- Regioselectivity : Directed by the electron-donating effects of the ether oxygen in benzodioxepin.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Benzodioxepin/Benzodioxin Moieties

(a) 3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-7H-furo[3,2-g]chromen-7-one

- Structure: Shares the benzodioxepin ring but replaces the chromen-4-one core with a fused furochromenone system.

(b) 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one

- Structure : Features a benzodioxin ring (6-membered) instead of benzodioxepin (7-membered) and a methyl group at position 2 .

- Molecular Weight : 310.3 g/mol (vs. ~372.4 g/mol for the target compound).

- Implications : The smaller benzodioxin ring may reduce steric hindrance, while the methyl group at position 2 could alter binding site interactions compared to the propyl group in the target compound.

Chromen-4-one Derivatives with Prenyl/Isoprenyl Groups

(a) Neobavaisoflavone

- Structure: A prenylated flavonoid with a 3-methylbut-2-enyl group and hydroxy substitutions .

- Activity : Studied via molecular docking and dynamics for interactions with Aβ42 (implicated in Alzheimer’s disease). Prenylation enhances hydrophobic interactions with protein targets .

(b) 5,7-Dihydroxy-4-propyl-2H-chromen-2-one

- Structure : Contains a propyl group at position 4 and hydroxyl groups at positions 5 and 7 .

- Activity : Exhibited antimicrobial and antitumor properties in screening studies .

- Key Difference : The absence of a fused benzodioxepin/dioxin ring limits its ability to engage in π-π stacking or hydrogen bonding compared to the target compound.

Coumarin-Based Compounds with Similar Pharmacophores

(a) Coumarin (1,2-Benzopyrone)

- Structure : Simplest chromen-2-one derivative without complex substituents.

- Activity: Widely studied for immunomodulatory and anticancer effects, often via inhibition of kinases or interaction with DNA .

- Comparison : The target compound’s benzodioxepin and alkyl groups may enhance selectivity for specific enzymes or receptors compared to unsubstituted coumarin.

Key Research Findings and Gaps

- Structural Flexibility : The benzodioxepin ring in the target compound may confer enhanced binding adaptability compared to rigid benzodioxin or coumarin cores .

- Biological Data Limitations: While analogs like the furochromenone derivative show toxicity in brine shrimp assays , direct data on the target compound’s activity is absent. Further studies using in vitro cancer models or enzyme assays are needed.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one?

The compound’s synthesis involves coupling the benzodioxepin and chromenone moieties. A plausible method includes:

- Step 1 : Synthesize the 3,4-dihydro-2H-1,5-benzodioxepin-7-yl fragment via cyclization of diols with appropriate aldehydes under acidic conditions .

- Step 2 : Prepare the chromen-4-one core via Claisen-Schmidt condensation, followed by alkylation to introduce the ethyl and propyl groups .

- Step 3 : Couple the fragments using Suzuki-Miyaura cross-coupling (for aryl-aryl bonds) or nucleophilic substitution (for ether linkages), with purification via column chromatography .

Key Considerations : Monitor regioselectivity during alkylation and optimize reaction temperatures to prevent side reactions.

Q. Which analytical techniques are critical for characterizing this compound?

- Basic Characterization :

- Advanced Methods :

- X-ray Crystallography : Resolve stereochemistry of the benzodioxepin ring .

- FT-IR : Identify key functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its biological activity (e.g., antimicrobial or anticancer properties)?

- In Vitro Assays :

- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .

- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7), including dose-response curves (IC50) and selectivity indices vs. non-cancerous cells (e.g., HEK293) .

- Mechanistic Studies :

Q. How should contradictory data in bioactivity studies be addressed?

Contradictions may arise due to structural analogs with minor substitutions (e.g., ethyl vs. methyl groups). Resolve discrepancies by:

- SAR Analysis : Compare activity of derivatives (e.g., 6-ethyl vs. 6-methyl analogs) to identify critical substituents .

- Computational Modeling : Perform molecular docking to predict binding modes and affinity variations .

- Replicate Studies : Ensure consistent assay conditions (e.g., pH, serum concentration) across labs .

Q. What experimental designs are suitable for studying its environmental fate?

- Stability Testing : Use accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring to track degradation products .

- Ecotoxicology : Follow OECD Test Guidelines (e.g., Daphnia magna acute toxicity) to assess LC50 values and bioaccumulation potential .

- Soil Mobility : Conduct column leaching experiments with LC-MS/MS quantification of compound residues in different soil layers .

Methodological Considerations

Q. How can researchers assess its pharmacokinetic properties?

Q. What strategies mitigate challenges in solubility and bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.